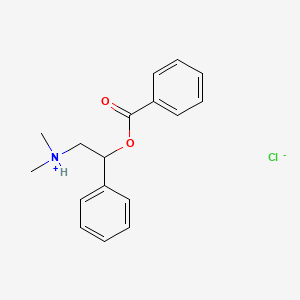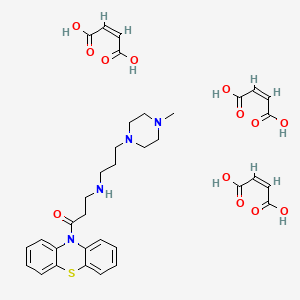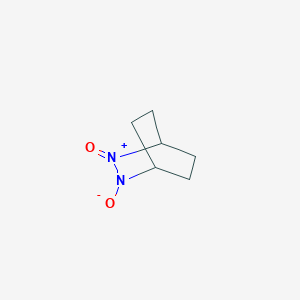
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is a chiral organophosphorus compound. It is known for its unique structure, which includes a five-membered ring containing phosphorus, nitrogen, and sulfur atoms. This compound is often used as a derivatizing reagent in the determination of enantiomeric purities of alcohols and amines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of chlorophosphine with an appropriate amine and thiol. One common method includes the nucleophilic substitution reactions of the compound with substituted anilines and pyridines in acetonitrile at low temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
化学反应分析
Types of Reactions
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as anilines and pyridines, leading to the formation of substituted products.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include substituted anilines and pyridines, with reactions typically carried out in acetonitrile at low temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with anilines can yield substituted oxazaphospholidine derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is utilized in various scientific research applications, including:
Chemistry: As a derivatizing reagent for the determination of enantiomeric purities of alcohols and amines.
Biology: Its chiral nature makes it useful in studying stereochemistry and chiral recognition processes.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form strong bonds with nucleophiles, while the sulfur atom can participate in oxidation-reduction reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and research .
相似化合物的比较
Similar Compounds
(2R,4R,5S)-(+)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide: This compound is closely related and shares similar chemical properties and applications.
Phosphorochloridates: These compounds also contain phosphorus and chlorine atoms and undergo similar nucleophilic substitution reactions.
Uniqueness
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its chiral nature and the presence of a five-membered ring containing phosphorus, nitrogen, and sulfur atoms. This structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
属性
CAS 编号 |
28080-20-8 |
|---|---|
分子式 |
C10H13ClNOPS |
分子量 |
261.71 g/mol |
IUPAC 名称 |
(2R,4R,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14+/m1/s1 |
InChI 键 |
AYEYHZBPPMGEKL-PWZJLYFZSA-N |
手性 SMILES |
C[C@@H]1[C@@H](O[P@@](=S)(N1C)Cl)C2=CC=CC=C2 |
规范 SMILES |
CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


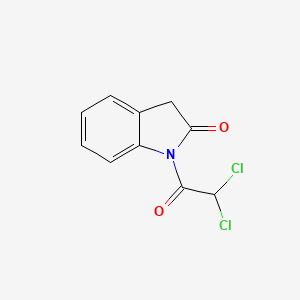
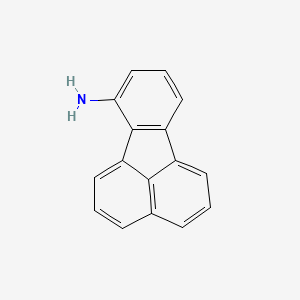
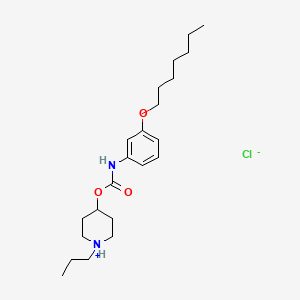

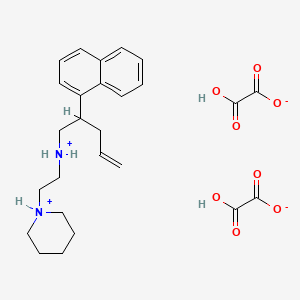
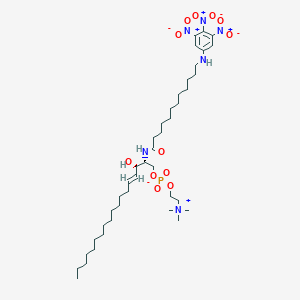

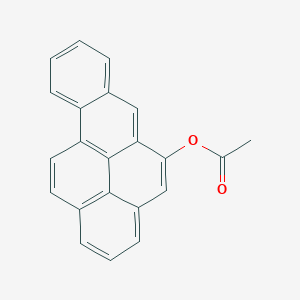
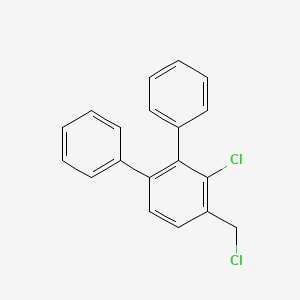
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
